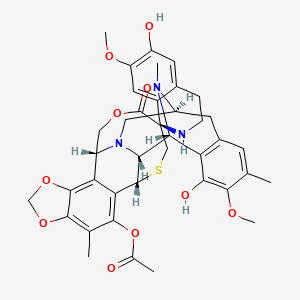

Ecteinascidin 745

Description

Properties

Molecular Formula |

C39H43N3O10S |

|---|---|

Molecular Weight |

745.8 g/mol |

IUPAC Name |

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1 |

InChI Key |

DZGBXOVHGNYJRY-KBVPHHNESA-N |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Origin of Product |

United States |

Origin and Biosynthesis of Ecteinascidin 745

Isolation and Identification from Natural Sources

The story of Ecteinascidin 745 begins with the exploration of marine biodiversity, a fruitful endeavor that has led to the discovery of numerous novel chemical entities with significant biological activities.

This compound was first isolated from the Caribbean marine tunicate, Ecteinascidia turbinata. acs.orgillinois.edugoogle.comencyclopedia.pub This colonial organism, commonly known as the mangrove tunicate, is found in shallow waters, often attached to mangrove roots and other submerged surfaces. google.com The initial discovery, reported in 1990, identified a family of related compounds, including this compound, which exhibited potent antitumor properties. illinois.eduscienceopen.com The extraction and purification of these compounds from the tunicate were complex processes, yielding only small quantities of the desired molecules. nih.gov

The table below summarizes key information regarding the discovery of this compound from its natural source.

| Attribute | Description |

| Compound Name | This compound |

| Natural Source | Ecteinascidia turbinata (Marine Tunicate) |

| Geographical Location of Source | Caribbean Sea |

| Year of Initial Isolation | 1990 |

| Initial Reported Biological Activity | Antitumor |

For many years, it was suspected that the tunicate itself was not the true producer of the ecteinascidins. It is a common phenomenon in marine natural products chemistry for complex molecules to be synthesized by symbiotic microorganisms residing within the host organism. nih.govumich.edu This hypothesis was driven by the structural similarity of ecteinascidins to other microbial metabolites. nih.gov

Subsequent research, employing advanced metagenomic sequencing techniques, led to the identification of an unculturable bacterial symbiont, named Candidatus Endoecteinascidia frumentensis, as the actual producer of a closely related compound, Ecteinascidin 743. nih.govumich.eduosti.govresearchgate.net This gammaproteobacterium lives in a symbiotic relationship with Ecteinascidia turbinata. nih.govnih.gov The genomic analysis of Ca. E. frumentensis revealed the presence of the biosynthetic gene cluster responsible for the synthesis of the ecteinascidin core structure. nih.gov Given the structural similarity between Ecteinascidin 743 and this compound, it is strongly suggested that Ca. E. frumentensis is also the producer of this compound.

Key findings regarding the microbial producer are highlighted in the table below.

| Feature | Finding |

| True Producer | Candidatus Endoecteinascidia frumentensis |

| Type of Organism | Symbiotic Bacterium (Gammaproteobacterium) |

| Relationship with Host | Endosymbiont of Ecteinascidia turbinata |

| Method of Identification | Metagenomic analysis |

| Evidence | Presence of the biosynthetic gene cluster for the ecteinascidin core in the bacterial genome. nih.gov |

Identification of Symbiotic Microorganism as the True Producer

Proposed Biosynthetic Pathways

The intricate chemical architecture of this compound suggests a complex biosynthetic pathway. Research into the biosynthesis of the ecteinascidin family of compounds has pointed towards a sophisticated enzymatic assembly line.

The biosynthesis of the ecteinascidin core is proposed to be mediated by a nonribosomal peptide synthetase (NRPS) enzymatic complex. nih.gov NRPSs are large, multi-domain enzymes that synthesize peptides without the use of ribosomes. nih.govnih.govbeilstein-journals.org This mechanism allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic and modified peptide structures. The gene cluster identified in Ca. E. frumentensis contains genes encoding for these characteristic NRPS modules, providing strong evidence for this biosynthetic route. nih.govnih.gov

The building blocks for the ecteinascidin scaffold are derived from amino acids. Specifically, the tetrahydroisoquinoline moieties that form the core of the ecteinascidin molecule are believed to originate from the amino acid tyrosine and its derivatives. nih.gov Early biosynthetic studies indicated that tyrosine is a key precursor in the formation of the ecteinascidin structure. nih.gov The proposed pathway involves the enzymatic modification of tyrosine to form intermediates that are then incorporated into the growing peptide chain by the NRPS machinery.

The following table summarizes the key aspects of the proposed biosynthetic pathway for this compound.

| Biosynthetic Component | Role |

| Enzymatic Machinery | Nonribosomal Peptide Synthetase (NRPS) |

| Primary Precursor | Tyrosine |

| Key Structural Units | Tetrahydroisoquinoline moieties |

| Proposed Mechanism | Enzymatic modification of tyrosine and subsequent assembly by NRPS. |

Enzymatic Steps and Proposed Intermediates (e.g., EtuH, EtuM1, EtuM2)

The biosynthesis of this compound commences with the modification of a standard amino acid precursor, tyrosine. This initial phase is catalyzed by a trio of dedicated enzymes: EtuH, EtuM1, and EtuM2. These enzymes work in concert to produce a unique, non-proteinogenic amino acid that serves as a key building block for the growing peptide chain.

EtuH : This enzyme is a tyrosine hydroxylase, responsible for the initial modification of tyrosine. It catalyzes the addition of a hydroxyl group to the aromatic ring of tyrosine, a critical first step in the pathway.

EtuM1 : Following the action of EtuH, EtuM1, a methyltransferase, carries out the C-methylation of the modified tyrosine. This enzymatic step adds a methyl group directly to the carbon backbone of the aromatic ring.

EtuM2 : The final enzyme in this initial sequence, EtuM2, is another methyltransferase. Its role is to perform O-methylation, adding a methyl group to one of the hydroxyl groups on the aromatic ring.

The sequential action of these three enzymes is proposed to generate a highly modified tyrosine derivative, which is then incorporated into the growing polypeptide chain by the NRPS machinery. The subsequent steps in the biosynthesis are thought to involve the assembly of the pentacyclic core of this compound on the NRPS template, followed by a series of tailoring reactions. These later-stage modifications are proposed to generate a series of intermediates, including Et-583, Et-597, Et-596, and Et-594, ultimately leading to the formation of this compound.

Proposed Early-Stage Biosynthetic Enzymes for this compound

| Enzyme | Enzyme Type | Proposed Function |

|---|---|---|

| EtuH | Tyrosine Hydroxylase | Hydroxylation of the tyrosine aromatic ring |

| EtuM1 | Methyltransferase | C-methylation of the modified tyrosine |

| EtuM2 | Methyltransferase | O-methylation of the modified tyrosine |

Comparative Analysis with Biosynthesis of Related Tetrahydroisoquinoline Alkaloids (e.g., Saframycin, Safracin)

The biosynthetic pathway of this compound exhibits significant parallels with those of the structurally related tetrahydroisoquinoline alkaloids, saframycin and safracin. This homology is evident at both the genetic and enzymatic levels, suggesting a common evolutionary origin for these antibiotic production pathways.

The enzymes responsible for the initial modification of the tyrosine precursor in the this compound pathway, EtuH, EtuM1, and EtuM2, share high sequence similarity with their counterparts in the saframycin and safracin biosynthetic gene clusters. Specifically, EtuH is homologous to SfmD in the saframycin pathway and SacD in the safracin pathway, both of which are tyrosine hydroxylases. Similarly, the methyltransferases EtuM1 and EtuM2 show homology to SfmB/SfmC and SacF/SacG in the respective pathways. This conservation of the initial enzymatic steps underscores the fundamental importance of the modified tyrosine building block for the synthesis of this class of compounds.

Comparative Analysis of Biosynthetic Gene Clusters

| Feature | Ecteinascidin Pathway | Saframycin Pathway | Safracin Pathway |

|---|---|---|---|

| Tyrosine Hydroxylase | EtuH | SfmD | SacD |

| Methyltransferases | EtuM1, EtuM2 | SfmB, SfmC | SacF, SacG |

| NRPS Modules | EtuA1, EtuA2, EtuA3 | SfmA, SfmB, SfmC | SacA, SacB, SacC |

| Tyrosine Modification Gene Organization | Dispersed | Dispersed | Clustered |

Chemical Synthesis and Analog Development of Ecteinascidin 745

Total Synthetic Strategies

The total synthesis of ET-745 is considered a landmark achievement in organic chemistry due to its intricate pentacyclic core, ten stereocenters, and densely packed functional groups. The molecule's architecture, featuring two fused tetrahydroisoquinoline (THIQ) units (subunits A and B), a 10-membered macrolactam bridge, and a unique spiro-fused thioether ring system (subunit C), requires highly sophisticated and stereocontrolled synthetic planning.

Early conceptual strategies for assembling the ET-745 core focused on dissecting the molecule into its primary building blocks: the A-B bicyclic tetrahydroisoquinoline system and the C-ring fragment. The central challenge lay in the stereoselective construction of the quaternary stereocenter at the C11a position and the subsequent formation of the strained 10-membered lactone bridge.

Initial synthetic plans explored various classical and modern reactions to forge the core structure. Key disconnections often centered on:

Pictet-Spengler Reaction: A cornerstone for tetrahydroisoquinoline synthesis, this reaction was envisioned for constructing both the A and B rings. However, controlling the stereochemistry and achieving cyclization with sterically hindered or electronically deactivated substrates proved challenging.

Mannich Reaction: Intramolecular Mannich-type cyclizations were identified as a powerful tool for forming the critical C4a-N5 bond and establishing the piperazine-dione intermediate that links subunits A and B.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki or Stille coupling were proposed for linking the aromatic precursors of the A and B subunits before the final cyclizations, offering a convergent approach to the complex diaryl system.

These historical approaches highlighted the immense difficulty in controlling stereochemistry across multiple steps and achieving the final macrolactonization and spirocyclization in good yield, setting the stage for the development of more integrated and elegant synthetic routes.

The first successful total synthesis of ET-745 was reported by E.J. Corey in 1996, a monumental effort that validated many of the early strategic concepts. Later, other research groups, notably that of J. Zhu, developed alternative and often more efficient routes.

The Corey Synthesis (1996): Corey's approach was linear and featured a sequence of meticulously planned steps. A key innovation was the use of an intramolecular Mannich reaction to construct the central piperazine-dione ring system, which effectively joins the precursors to subunits A and B. The synthesis then proceeded to build the remainder of the molecule, culminating in the challenging formation of the 10-membered ring and the final spiro-thioether linkage.

The Zhu Synthesis (2006): Zhu's synthesis provided a highly convergent and efficient alternative. A central feature of this strategy was the use of a Ugi four-component reaction followed by a palladium-catalyzed intramolecular N-arylation cascade. This powerful sequence allowed for the rapid assembly of the pentacyclic A-B core from relatively simple starting materials in a single operation, significantly shortening the synthetic route compared to earlier efforts.

The table below contrasts the key features of these two landmark syntheses.

| Feature | Corey Synthesis (1996) | Zhu Synthesis (2006) |

|---|---|---|

| Overall Strategy | Linear, stepwise construction | Convergent, cascade-based assembly |

| Key Core-Forming Reaction | Intramolecular Mannich reaction to form a piperazine-dione | Ugi four-component reaction followed by Pd-catalyzed cascade cyclization |

| Construction of Subunit A | Constructed from a tyrosine derivative via a Pictet-Spengler reaction | Formed as part of the Ugi/Pd-cascade sequence |

| Construction of Subunit B | Built upon the piperazine-dione intermediate | Formed as part of the Ugi/Pd-cascade sequence |

| Efficiency | Longer sequence with moderate overall yield | Shorter, more step-economical route |

Semisynthetic Approaches

While total synthesis provided proof of concept and access to analogs, its complexity and cost made it impractical for large-scale production. The discovery that the microbial metabolite Cyanosafracin B shares a significant portion of the ET-745 core structure paved the way for a commercially viable semisynthetic route.

Cyanosafracin B, an antibiotic, possesses the same pentacyclic A-B ring system and 10-membered bridge as ET-745. The primary structural difference is the substituent at the C1 position: Cyanosafracin B has a simple cyano (-CN) group, whereas ET-745 features the complex spiro-fused thioether C-ring. The semisynthetic strategy, therefore, focuses on the chemical conversion of this cyano group into the required C-ring.

The transformation involves a multi-step chemical sequence:

Reduction: The cyano group of Cyanosafracin B is selectively reduced to an aminomethyl group (-CH₂NH₂).

Functional Group Interconversion: The resulting primary amine is converted into a suitable leaving group, often via diazotization, to generate a reactive carbenium ion intermediate.

Cyclization: This intermediate is trapped by a carefully designed thiol-containing side chain, which has been previously installed on the phenolic hydroxyl group of subunit A. This intramolecular nucleophilic attack forms the critical C-S bond and completes the spirocyclic tetrahydrofuran (B95107) ring system of ET-745.

The table below highlights the key structural comparison between the precursor and the final product.

| Structural Feature | Cyanosafracin B (Precursor) | Ecteinascidin 745 (Target) |

|---|---|---|

| Core Pentacycle (A-B Rings) | Identical | Identical |

| 10-Membered Macrolactam Bridge | Identical | Identical |

| Substituent at C1 | Cyano group (-CN) | Spiro-fused thioether ring (Subunit C) |

| Source | Microbial Fermentation | Natural (Tunicate) / Semisynthesis |

The viability of the semisynthetic route depends entirely on a sustainable and scalable supply of Cyanosafracin B. This has been achieved through large-scale fermentation using the bacterium Pseudomonas fluorescens. This biotechnological approach completely circumvents the ecological and supply-chain issues associated with harvesting the natural marine source of ET-745, the tunicate Ecteinascidia turbinata.

Fermentation processes have been extensively optimized to maximize the yield (titer) of Cyanosafracin B. This involves fine-tuning various parameters, including the composition of the growth medium, pH, temperature, and oxygen supply. The use of a genetically stable and high-producing strain of P. fluorescens ensures a consistent and reliable production platform, transforming the rare natural product into an accessible chemical starting material.

| Parameter | Description |

|---|---|

| Production Organism | Pseudomonas fluorescens (specific strain) |

| Product | Cyanosafracin B |

| Process Type | Submerged fed-batch fermentation |

| Key Advantage | Scalable, sustainable, and consistent supply, independent of marine harvesting |

| Outcome | Multi-kilogram quantities of the key precursor for semisynthesis |

The initial semisynthetic conversion of Cyanosafracin B to ET-745 has undergone significant optimization to improve efficiency, yield, and purity for both research and production scales. Research efforts have focused on refining each step of the chemical transformation.

Key areas of optimization include:

Protecting Group Strategy: Developing robust and selective protection for the various sensitive functional groups (phenols, secondary amines) on Cyanosafracin B to prevent side reactions during the chemical conversion.

Reduction Step: Screening various reducing agents and conditions to achieve a clean and high-yield conversion of the nitrile to the primary amine without affecting other reducible groups in the molecule.

Cyclization Conditions: Fine-tuning the conditions for the final spirocyclization step to maximize the yield of the desired stereoisomer and minimize the formation of impurities. This includes optimizing the solvent, temperature, and reagents used for the generation of the reactive intermediate.

Design and Synthesis of Ecteinascidin Analogs

The complex molecular architecture of this compound (ET-745) and its potent biological activity have spurred extensive research into the design and synthesis of structural analogs. These efforts aim to simplify the complex structure for more efficient synthesis, improve the therapeutic index, and elucidate the structure-activity relationships (SAR) that govern its mechanism of action. Synthetic strategies often build upon the semisynthesis from precursors like cyanosafracin B or involve total synthesis, allowing for systematic modifications across the molecule. acs.orgmdpi.com

Chemical Modification Strategies

The development of Ecteinascidin analogs involves targeted chemical modifications to its distinct structural domains: the three tetrahydroisoquinoline (THIQ) subunits (A, B, and C), the central 10-membered macrolactone ring, and the linkages connecting these components. nih.govnih.gov

The three tetrahydroisoquinoline subunits are primary targets for modification. The pentacyclic core, formed by the fused THIQ subunits A and B, is crucial for DNA binding, while the spiro-linked subunit C significantly influences potency. mdpi.comnih.gov

Subunit C Replacement: One of the most successful strategies involves the complete replacement of the THIQ subunit C. This approach has led to the development of highly potent analogs. For instance, replacing the THIQ ring of the related Ecteinascidin 743 (Trabectedin) with a phthalimido group resulted in Phthalascidin (PT-650). nih.govacs.org This synthetic analog was found to be more stable and readily synthesized while exhibiting a comparable in vitro potency and mode of action to the parent compound. nih.govresearchgate.net Another key strategy is the isosteric replacement of the THIQ ring system. nih.gov

Modifications on the A/B Core: The A and B subunits, which form the DNA-interacting core, have also been subjects of synthetic modification. The semisynthetic production of various natural ecteinascidins from cyanosafracin B, an antibiotic from Pseudomonas fluorescens, allows for modifications such as N-demethylation, providing access to analogs like ET-729. mdpi.comresearchgate.netacs.org Research on related THIQ natural products, such as the saframycins and jorumycin, which share the same pentacyclic core, has further expanded the library of potential modifications to this scaffold. researchgate.netjst.go.jpnih.gov These syntheses often rely on key reactions like the Pictet-Spengler cyclization to construct the core framework, enabling the introduction of diverse functionalities. jst.go.jpresearchgate.net

The 10-membered macrolactone ring, which contains a unique benzylic sulfide (B99878) bridge, is essential for correctly positioning the A/B and C subunits and is a distinguishing feature of the ecteinascidin family. researchgate.netwgtn.ac.nz Engineering this ring system is a complex challenge, with modifications often focused on the peripheral functional groups or the cysteine-derived segment.

The synthesis of Phthalascidin (PT-650) provides an example of profound structural alteration related to the macrolactone. In this analog, the entire C-subunit and the cysteine-derived portion of the macrolactone found in ET-743 are replaced by a simpler phthalimido group attached to the core. The synthesis involves steps such as phenol (B47542) O-alkylation and deallylation on intermediates, which affect the periphery of the macrolactone structure. nih.gov The development of synthetic routes starting from cyanosafracin B provides key intermediates with reactive primary amino or alcohol functionalities. acs.orgacs.org These reactive handles are crucial as they permit the attachment of a wide variety of different structures, effectively enabling the engineering of the macrolactone's appended groups and the creation of diverse analogs. acs.org

Modifying the linkages between the subunits and altering the molecule's stereochemistry are advanced strategies for creating novel analogs. The absolute stereochemistry of ET-745 is critical for its interaction with DNA, and thus, stereocontrolled synthesis is paramount in analog development. researchgate.netnih.gov

Altered Linkages: Research has identified new, naturally occurring ecteinascidins that are considered putative biosynthetic precursors to compounds like ET-743. These precursors feature l-cysteine (B1669680) or its α-oxo analog as unit C, representing a natural variation in the linkage to the core structure. acs.org The spiro-linkage connecting subunit C to the macrolactone is a key architectural feature. Analogs like Lurbinectedin (B608698) and Phthalascidin feature entirely different moieties at this position, fundamentally altering the nature of the spirocyclic center. mdpi.comnih.gov

Altered Stereochemistry: Numerous total and formal syntheses of ecteinascidins have been reported, many of which focus on establishing the correct stereochemistry at the multiple chiral centers. researchgate.netnih.gov These synthetic campaigns provide the tools to intentionally invert or modify specific stereocenters to probe their importance for biological activity. For example, Danishefsky's stereospecific formal total synthesis of ET-743 highlights the chemical strategies developed to precisely control the complex three-dimensional structure of the molecule. nih.gov

Notable Synthetic Analogs for Research Investigation

The extensive synthetic efforts have yielded several key analogs that have become important tools for research and, in some cases, have advanced into clinical development. These molecules help to clarify the structural requirements for activity and offer potential therapeutic advantages.

Lurbinectedin (PM01183) is a prominent synthetic analog of the ecteinascidin family, structurally derived from Ecteinascidin 743 (Trabectedin). The primary structural difference between Lurbinectedin and Trabectedin (B1682994) lies in subunit C. mdpi.com In Lurbinectedin, the tetrahydroisoquinoline ring of subunit C is replaced by a tetrahydro-β-carboline unit. mdpi.com This modification, while seemingly conservative, results in significant changes to the molecule's three-dimensional shape and electronic properties.

This structural divergence leads to important differences in pharmacokinetic and pharmacodynamic properties. mdpi.com The replacement of the THIQ moiety with a tetrahydro-β-carboline distinguishes Lurbinectedin and is a key factor in its distinct biological profile.

Ecubectedin (B3325972) and PM54 as Synthetic Derivatives

In the ongoing effort to enhance the anticancer efficacy of the ecteinascidin family, researchers have synthesized novel derivatives. Among these are ecubectedin and PM54, which are closely related to lurbinectedin, a synthetic analog of ET-743. biorxiv.org

Ecubectedin and PM54 possess distinct chemical structures in the moieties of the molecules that are not directly involved in DNA binding. biorxiv.org Specifically, ecubectedin incorporates a substituted spiro-β-carboline, while PM54 features a spiro benzofuropyridine moiety, a structural element not previously seen in the ecteinascidin class. biorxiv.org These structural modifications are intended to confer unique pharmacological properties. biorxiv.org

Table 1: Synthetic Derivatives of Lurbinectedin

| Compound | Key Structural Feature | Investigated Activity |

|---|---|---|

| Ecubectedin | Substituted spiro-β-carboline | Antitumor, transcriptional inhibition biorxiv.orgnih.govlarvol.com |

| PM54 | Spiro benzofuropyridine | Antitumor, less impact on transcriptional program compared to lurbinectedin biorxiv.orgnih.gov |

Research on ET-729, ET-745, ET-759B, ET-637, ET-594, ET-736, and Pt-650

Research into the ecteinascidin family has extended beyond the primary compounds to a range of natural and synthetic analogs. A semi-synthetic approach starting from cyanosafracin B has enabled the production of several natural ecteinascidins, including ET-729, ET-745, ET-759B, ET-736, and ET-594. nih.govresearchgate.net This methodology has been crucial for obtaining sufficient quantities of these complex molecules for further study. researchgate.net

The quest for simpler, more stable, and more readily synthesized analogs of ET-743 led to the development of phthalascidin (Pt-650). nih.govnih.gov Pt-650 exhibits an antitumor profile and activity comparable to ET-743. nih.govnih.gov

Studies comparing various analogs have provided insights into their mechanisms of action. For instance, ET-745, which lacks the C21-hydroxyl group, fails to bind to DNA, underscoring the critical role of this functional group. researchgate.net A comparison of the DNA binding capacity of several analogs ranked them in the order of trabectedin (ET-743) > ET-637 ≈ ET-594 > ET-637-OBu > ET-745. researchgate.net Interestingly, despite similar DNA binding capacities, ET-637 and ET-594 display markedly different biological activities. researchgate.net

Table 2: Investigated Ecteinascidin Analogs

| Compound | Origin | Key Research Finding |

|---|---|---|

| ET-729 | Natural, semi-synthesis from cyanosafracin B | Accessible via semi-synthetic methods nih.govresearchgate.net |

| ET-745 | Natural, semi-synthesis from cyanosafracin B | Lacks C21-hydroxyl group, no DNA binding researchgate.netresearchgate.net |

| ET-759B | Natural, semi-synthesis from cyanosafracin B | Accessible via semi-synthetic methods nih.govresearchgate.net |

| ET-637 | Natural, semi-synthesis from cyanosafracin B | High cytotoxic activity, DNA binding capacity studied researchgate.netresearchgate.net |

| ET-594 | Natural, semi-synthesis from cyanosafracin B | Low cytotoxic activity, DNA binding capacity studied researchgate.netresearchgate.net |

| ET-736 | Natural, semi-synthesis from cyanosafracin B | Accessible via semi-synthetic methods nih.govresearchgate.net |

| Pt-650 | Synthetic | Comparable antitumor profile to ET-743, more stable nih.govnih.govacs.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the ecteinascidins, these studies have been crucial in identifying the key molecular features responsible for their potent antitumor effects.

Identification of Pharmacophoric Elements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of atoms or functional groups required for its biological activity. In the case of ecteinascidins, the core pharmacophore is the complex, polycyclic skeleton composed of fused tetrahydroisoquinoline rings. researchgate.net This intricate structure is responsible for the molecule's ability to interact with DNA. researchgate.net

A critical element of the ecteinascidin pharmacophore is the carbinolamine moiety at the C21 position. nih.gov This group is essential for the covalent binding of the molecule to the exocyclic N2 amino group of guanine (B1146940) bases within the minor groove of DNA. researchgate.net The generation of an iminium intermediate from the carbinolamine is a key step in this alkylation process. researchgate.net The presence of the aromatic C subunit has also been identified as important for the potency of these compounds. nih.gov

Impact of Specific Functional Groups on Molecular Interactions (e.g., C21-hydroxyl group)

The C21-hydroxyl group is a paramount functional group for the biological activity of ecteinascidins. Its importance is highlighted by the analog ET-745, which lacks this group and, as a result, exhibits a dramatic decrease in biological activity and fails to bind to DNA. researchgate.netnih.gov This demonstrates that the C21-hydroxyl group is crucial for the initial, non-covalent interactions and subsequent covalent binding to the DNA minor groove. researchgate.net Analogs deficient in the C21-hydroxyl group are reported to be approximately 100 times less active, confirming the essential nature of this moiety for the pharmacological activity of the ecteinascidin class. researchgate.net

Correlations between Structural Modifications and Preclinical Activity Profiles

Modifications to the ecteinascidin structure have provided a clearer understanding of the relationship between their chemical features and preclinical activity. The development of phthalascidin (Pt-650), a synthetic analog, demonstrated that it is possible to create a more stable and synthetically accessible molecule that retains the potent in vitro antiproliferative activity of ET-743. nih.govacs.org

Studies on analogs with modifications in the C domain, such as ET-637 and ET-594, have revealed that while DNA binding is a prerequisite, it is not the sole determinant of cytotoxic activity. researchgate.net Despite having similar DNA binding affinities, ET-637 shows high cytotoxic activity, whereas ET-594 has low cytotoxic activity. researchgate.net This suggests that the nature of the drug-DNA adduct and its interaction with other cellular components, potentially DNA repair proteins, are also critical factors in determining the ultimate biological response. researchgate.net These findings indicate that subtle structural changes can lead to significant differences in biological outcomes, a key consideration in the design of new, more effective anticancer agents. researchgate.net

Molecular and Cellular Mechanisms of Action of Ecteinascidin 745

DNA Interaction and Adduct Formation

The initial and critical step in the mechanism of action of Ecteinascidin 745 is its direct interaction with the DNA double helix, leading to the formation of a stable covalent adduct. This process is characterized by a high degree of specificity and results in significant structural alterations to the DNA.

Minor Groove Binding Specificity

This compound is a DNA minor groove binder [cite: 1, 2, 3, 4, 5, 7, 9, 12, 14, 17, 20, 21, 24, 29, 30]. Unlike many other DNA-interactive agents that bind to the major groove, ET-743 possesses a unique three-dimensional structure, comprising three fused tetrahydroisoquinoline rings, that allows it to fit snugly within the narrower minor groove of the DNA helix [cite: 4, 9]. This binding is the prerequisite for its covalent interaction with DNA [cite: 5, 21]. The molecule's structure features subunits A and B, which are responsible for this DNA binding [cite: 32].

Covalent Alkylation of Guanine (B1146940) N2

Following its positioning within the minor groove, this compound forms a covalent bond with DNA [cite: 5, 21]. Specifically, it alkylates the exocyclic amino group at the N2 position of guanine residues [cite: 1, 2, 3, 4, 5, 7, 12, 13, 20, 21, 29]. This reaction is mediated by the carbinolamine moiety of the drug [cite: 20, 21]. This mode of alkylation is distinct from that of traditional alkylating agents, such as cisplatin (B142131), which typically bind to the N7 or O6 positions of guanine in the major groove [cite: 3]. The formation of this covalent adduct is a critical step in the cytotoxic activity of the compound.

Sequence Preference for DNA Adduction (e.g., GC-rich triplets)

The covalent adduction of this compound to DNA does not occur randomly but exhibits a clear sequence preference. The compound preferentially binds to guanine within specific DNA triplets that are rich in guanine and cytosine (GC-rich) [cite: 24, 30]. Research has identified preferred sequences such as 5'-purine-guanine-cysteine and 5'-pyrimidine-guanine-guanine [cite: 9]. The binding site typically spans three base pairs, with the covalent bond forming with the guanine in the middle of the triplet [cite: 13]. This sequence selectivity is influenced by the local DNA structure and the ability of the drug to establish optimal interactions within the minor groove at these specific sites [cite: 5]. For instance, CGG triplets are favorable binding sites, while triplets like CGA, CGT, GGT, and GGA are not favored [cite: 13].

| Feature of DNA Adduction | Description |

| Binding Site | Minor groove of the DNA double helix [cite: 1, 2, 3, 4, 5, 7, 9, 12, 14, 17, 20, 21, 24, 29, 30] |

| Covalent Linkage | Alkylation of the N2 position of guanine [cite: 1, 2, 3, 4, 5, 7, 12, 13, 20, 21, 29] |

| Sequence Preference | GC-rich triplets, such as 5'-Pu-G-C and 5'-Py-G-G [cite: 9, 24, 30] |

Induced Conformational Changes in DNA (e.g., DNA Bending)

A hallmark of the this compound-DNA adduct is the induction of a significant and unusual conformational change in the DNA structure. Upon covalent binding, ET-743 causes the DNA helix to bend towards the major groove [cite: 2, 3, 4, 5, 7, 12, 14, 24, 29]. This is a unique feature, as most minor groove binding agents that induce DNA bending cause a curvature towards the minor groove [cite: 7, 29]. This distortion of the DNA double helix is a direct consequence of the alkylation event and the steric constraints imposed by the bulky drug molecule protruding from the minor groove [cite: 3, 9]. This altered DNA topography is thought to be a key factor in the subsequent interference with molecular processes such as transcription and DNA repair [cite: 2, 4].

Transcriptional Regulation and Interference

The formation of this compound-DNA adducts has profound consequences for the process of gene transcription. The compound does not act as a general inhibitor of transcription but rather interferes with specific aspects of this process, leading to a unique profile of gene expression modulation.

One of the most significant mechanisms of transcriptional interference is the interaction of ET-743 with the transcription-coupled nucleotide excision repair (TC-NER) pathway [cite: 4, 6, 8, 10, 11, 12, 14, 23, 26, 27, 28]. TC-NER is a DNA repair system that removes bulky lesions from the transcribed strands of active genes. The presence of the ET-743 adduct on the DNA template stalls the progression of RNA polymerase II [cite: 12]. This stalled complex is recognized by the TC-NER machinery. However, the ET-743 adduct is not efficiently repaired. Instead, it leads to an abortive TC-NER reaction where the repair machinery causes persistent single-strand breaks in the DNA [cite: 6, 8, 10, 11, 26]. These breaks occur primarily in the transcribed strands of active genes, often peaking near transcription start sites [cite: 6, 8, 10, 11]. This ultimately results in the formation of lethal double-strand breaks [cite: 9]. Interestingly, cells deficient in TC-NER have shown resistance to ET-743, highlighting the importance of this pathway in the drug's cytotoxic effect [cite: 14, 36].

Furthermore, research indicates that this compound is a more general inhibitor of activated, but not basal, transcription [cite: 14, 15, 18, 19]. It can selectively inhibit the activation of certain genes, such as the multidrug resistance-1 (MDR1) gene, while having minimal effect on their constitutive expression [cite: 4, 14]. This suggests that ET-743 may interfere with the function of specific transcription factors or the assembly of the transcriptional machinery at activated promoters [cite: 16, 20]. For example, it has been shown to inhibit the DNA binding of transcription factors like NF-Y, TBP, E2F, and SRF at varying concentrations [cite: 20].

| Transcriptional Interference Mechanism | Key Findings |

| Interaction with TC-NER | Stalls RNA polymerase II, leading to abortive repair and persistent single-strand and double-strand DNA breaks in active genes [cite: 6, 8, 9, 10, 11, 12, 26]. |

| Inhibition of Activated Transcription | Selectively blocks the induction of certain genes (e.g., MDR1) without affecting their basal expression levels [cite: 4, 14, 15, 18, 19]. |

| Interference with Transcription Factors | Inhibits the binding of specific transcription factors (e.g., NF-Y, TBP) to their DNA consensus sequences [cite: 20]. |

Inhibition of RNA Polymerase II Activity and Arrest during Transcription

This compound binds to the minor groove of the DNA helix, forming a covalent adduct with the exocyclic N2 position of guanine. This interaction introduces a distinct bend in the DNA helix towards the major groove. While not a direct inhibitor of RNA Polymerase II (Pol II) catalytic activity in a cell-free system, the presence of the ET-743-DNA adduct presents a physical impediment to the progression of the Pol II transcription machinery along the DNA template. This steric hindrance leads to a stall and subsequent arrest of the elongating Pol II complex, effectively inhibiting transcription elongation. The DNA distortion caused by ET-745 can affect the complex protein-protein and protein-DNA interactions necessary for efficient transcription, contributing to a rapid and profound negative effect on the transcriptional process.

Modulation of Transcription Factor Binding and Function

A key aspect of this compound's mechanism is its ability to interfere with the interaction between DNA and various transcription factors, thereby modulating gene expression.

This compound has been shown to selectively inhibit the in vitro binding of the CCAAT box-binding factor, Nuclear Factor Y (NF-Y), to its consensus sequence. nih.gov NF-Y is a heterotrimeric transcription factor crucial for the regulation of a wide array of genes, many of which are involved in cell cycle progression. nih.gov The drug's covalent binding to guanine residues within or near the CCAAT box alters the DNA's three-dimensional structure. nih.gov This conformational change is believed to be critical for NF-Y's promoter-organizing activities, and its disruption by ET-745 hampers the proper regulation of NF-Y target promoters. nih.gov Studies have demonstrated that the drug can block transcription in a CCAAT-dependent manner. nih.gov

The modulatory effects of this compound on transcription factor binding are selective. Research using gel shift assays has indicated that ET-745 does not inhibit the binding of general transcription factors such as Sp1 and the TATA Binding Protein (TBP) to their respective consensus sequences. researchgate.net However, the binding of other factors, such as Serum Response Factor (SRF), an important activator of the c-fos gene, has been identified as a potential target for inhibition by the drug. nih.gov Similarly, the activity of the E2F transcription factor, which is regulated during the cell cycle, can also be affected. researchgate.net

| Transcription Factor | Effect of this compound on DNA Binding | Reference |

| NF-Y | Inhibited | nih.govresearchgate.net |

| Sp1 | No inhibition observed | researchgate.net |

| TBP | No inhibition observed | researchgate.net |

| SRF | Inhibition suggested | nih.gov |

| E2F | Inhibition observed | researchgate.net |

A significant mechanism of action for this compound, particularly in certain cancer types, is its ability to displace oncogenic fusion proteins from their target promoters. In myxoid liposarcomas, the drug has been shown to inhibit the FUS-CHOP transcription factor. nih.gov Similarly, in Ewing sarcoma, this compound interferes with the activity of the EWS-FLI1 fusion protein. nih.govnih.gov This oncogenic protein acts as a dysregulated transcription factor, and ET-745 can reverse the gene signature of its induced downstream targets. nih.govnih.gov This effect is not due to a general inhibition of transcription but rather a more specific modulation of the oncogenic transcription factor's activity, leading to the suppression of its target genes. nih.gov

Impact on Gene Expression Profiles (e.g., MDR1 gene suppression)

The modulation of transcription by this compound leads to significant changes in cellular gene expression profiles. A notable example is its effect on the Multidrug Resistance 1 (MDR1) gene, which encodes the P-glycoprotein efflux pump. nih.gov Overexpression of MDR1 is a common mechanism of resistance to chemotherapy. nih.gov this compound has been shown to abrogate the transcriptional activation of the MDR1 gene by various inducers. nih.govresearchwithrutgers.com It can block the induction of MDR1 expression without significantly affecting its basal RNA levels. nih.gov This suggests that ET-745 may selectively inhibit the activation of MDR1 expression in tumor cells, potentially overcoming or preventing the development of multidrug resistance. nih.gov

| Gene | Effect of this compound on Expression | Cellular Consequence | Reference |

| MDR1 | Inhibition of induced expression | Potential to overcome multidrug resistance | nih.govnih.gov |

| c-fos | Inhibition (via SRF) | Affects cell proliferation and differentiation | nih.gov |

| p21 | Inhibition of induced expression | Affects cell cycle regulation | nih.gov |

| NR0B1 | Inhibition (as EWS-FLI1 target) | Reversal of oncogenic gene signature | nih.govnih.gov |

Interaction with DNA Repair Pathways

This compound (also known as Trabectedin) exerts its cytotoxic effects through a complex interplay with DNA and cellular repair mechanisms. After binding to the minor groove of DNA and alkylating the N2 position of guanine, the resulting DNA adducts are not passively toxic but actively engage with DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, to generate lethal DNA lesions.

Role of Nucleotide Excision Repair (NER) System

The interaction between this compound and the NER system is a critical determinant of its antitumor activity. Unlike many DNA-damaging agents that are more effective in NER-deficient cells, the cytotoxicity of this compound is paradoxically dependent on a functional NER pathway. researchgate.net The drug appears to hijack the repair machinery, converting the initial DNA adduct into more severe, cytotoxic damage. aacrjournals.org This activity is specifically dependent on the transcription-coupled pathway of NER (TC-NER). aacrjournals.org

The DNA adducts formed by this compound are recognized by the NER machinery. In bacterial systems, the UvrABC endonuclease complex, which includes the damage-recognizing UvrA protein, can identify and incise this compound-DNA adducts. researchgate.net However, the efficiency of this process is variable and sequence-dependent, with less stable adducts being incised more readily than the more stable, preferred adducts. researchgate.net

In mammalian cells, the key NER proteins responsible for recognizing DNA damage are also implicated in the response to this compound. The protein Xeroderma Pigmentosum group G (XPG) is particularly crucial. aacrjournals.org A cancer cell line selected for resistance to this compound was found to have chromosomal alterations affecting the XPG gene, and sensitivity was restored when a functional XPG was reintroduced. aacrjournals.org The drug's mechanism involves an interaction with the TC-NER machinery, which includes XPG, to create lethal DNA strand breaks. aacrjournals.org Other essential NER factors, such as XPA, XPD, and XPF, also play a role, as their absence confers resistance to the drug. aacrjournals.org

A unique characteristic of this compound is that cells deficient in the NER pathway exhibit resistance to the drug, which is contrary to the pattern seen with agents like cisplatin. researchgate.netnih.govnih.gov Studies have consistently shown that cell lines with defects in various NER genes—including XPA, XPB, XPD, XPF, and XPG—are less sensitive to this compound than their NER-proficient counterparts. researchgate.netaacrjournals.orgresearchgate.net The degree of resistance observed in these deficient cells ranges from 2- to 8-fold. researchgate.net Furthermore, restoring the function of the NER pathway in these cells re-sensitizes them to the cytotoxic effects of this compound. researchgate.netaacrjournals.org This dependency highlights that the NER system is not simply repairing the drug-induced adducts but is actively involved in processing them into lethal lesions. aacrjournals.org

Sensitivity of NER-Deficient Cell Lines to this compound

| NER-Deficient Gene | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| XPG (ERCC5) | Human Cancer Cell Line / Xeroderma Pigmentosum Cells | Resistance; Restoration of wild-type XPG restored sensitivity. | aacrjournals.org |

| XPA | Xeroderma Pigmentosum Cells | Resistance | aacrjournals.org |

| XPD | Mammalian Cell Lines (Hamster/Human) | Resistance (2- to 8-fold decreased activity) | researchgate.netresearchgate.net |

| XPF | Xeroderma Pigmentosum Cells | Resistance | aacrjournals.org |

| XPC, CSA, CSB | Human Cells | Deficiency in XPC did not confer resistance, indicating dependence on Transcription-Coupled NER (TC-NER) rather than Global Genomic NER (GG-NER). | aacrjournals.org |

While the cytotoxicity of this compound depends on a functional NER pathway, its analogs may interfere with the completion of the repair process. The analog lurbinectedin (B608698) has been shown to attenuate the repair of certain NER substrates. aacrjournals.org The proposed mechanism for lurbinectedin involves binding to the NER complex member XPG (ERCC5) and trapping the complex on the DNA. scispace.com This trapping prevents the completion of the repair process, leading to the formation of irreversible single-strand breaks and subsequent cell death. scispace.com Similarly, a derivative known as Et770 was found to have slightly decreased activity when XPG was silenced, suggesting a related mechanism of action involving the NER machinery. researchgate.netnih.gov

Evaluation of DNA Double-Strand Breaks (DSBs)

The processing of this compound-DNA adducts by the NER system ultimately leads to the formation of DNA strand breaks. Exposure of proliferating cells to the compound results in the rapid formation of DNA double-strand breaks (DSBs). scispace.com The formation of these DSBs is cell-cycle dependent, occurring in cells undergoing DNA synthesis (S-phase) but not in quiescent (G0/G1) cells. scispace.com This indicates that the collision of the replication fork with the drug-DNA adduct or an NER intermediate is required to generate these highly toxic lesions. The initial adducts are stable and can be converted into DSBs hours after the drug has been removed from the cellular environment. scispace.com

However, other studies using micromolar concentrations of this compound in human colon carcinoma cells reported the production of DNA single-strand breaks and DNA-protein cross-links, with no detectable DSBs. aacrjournals.org These single-strand breaks were persistent for hours after drug removal. aacrjournals.org The discrepancy may be due to different experimental conditions, cell types, or the specific phase of the cell cycle being analyzed. The unique mechanism of this compound is thought to involve the induction of these breaks via the NER pathway following the initial covalent binding to guanine in the DNA minor groove. nih.gov

Potential Interaction with DNA Topoisomerase I at Elevated Concentrations

In addition to its interaction with the NER pathway, this compound has been shown to interact with DNA topoisomerase I (top1). The drug's DNA adducts can trap top1, leading to the formation of top1-DNA cleavage complexes in vitro and in cultured cells. This results in protein-linked DNA breaks. aacrjournals.org The alkylation of DNA by this compound is a prerequisite for this effect.

Despite this clear interaction, top1 does not appear to be the primary target responsible for the drug's antiproliferative activity. researchgate.netaacrjournals.org This is evidenced by the fact that cells lacking detectable top1 expression (camptothecin-resistant cells) show a sensitivity to this compound that is similar to that of wild-type cells. aacrjournals.org Therefore, while this compound can poison topoisomerase I, its ultimate cytotoxicity is largely independent of this interaction and is more critically tied to the processing of its adducts by the NER system. researchgate.netaacrjournals.org

Effects on Cell Cycle Progression

This compound exerts significant effects on the cell cycle, primarily through the induction of cell cycle arrest at different phases, which is dependent on a transcription-dependent mechanism.

Treatment with this compound leads to notable perturbations in cell cycle progression, characterized by a delay in the S-phase and an accumulation of cells in the G2/M phase. nih.govnih.govnih.gov This antiproliferative activity is dose-dependent. At lower concentrations (1–10 ng/ml), this compound produces a decreased rate of S-phase progression and a subsequent accumulation of cells in the G2 phase. nih.gov This delay in the S-phase and eventual block at the G2/M checkpoint are key features of its cytostatic effect. nih.govnih.gov

The binding of this compound to the minor groove of DNA forms covalent adducts, particularly with guanine residues. nih.govnih.gov This interaction is thought to trigger a cascade of events that ultimately leads to G2/M cell cycle arrest and apoptosis. nih.gov

The cell cycle arrest induced by this compound is a transcription-dependent process. nih.gov Inhibition of transcription or protein synthesis abrogates the cell cycle arrest caused by the compound. nih.gov This suggests that the activation of cell cycle checkpoints by this compound requires the synthesis of new proteins.

A proposed mechanism for this transcription-dependent regulation involves the interference of this compound with the binding of transcription factors to DNA. One such transcription factor is NF-Y, which plays a role in regulating genes involved in DNA metabolism and cell cycle control. nih.govnih.gov By potentially crippling the function of NF-Y, this compound may hamper the proper regulation of promoters for crucial genes, leading to a delay in their transcription and affecting the timely progression through the cell cycle. nih.gov

Microarray analyses have revealed that this compound alters the expression of a specific set of cell cycle-related genes, which are likely involved in the observed cell cycle arrest. nih.gov Among the genes whose expression is modulated are:

p21: A cyclin-dependent kinase inhibitor that can halt cell cycle progression.

GADD45A: A protein involved in DNA damage repair and cell cycle checkpoint control. nih.govnih.gov

cyclin G2: A member of the cyclin family that can negatively regulate cell cycle progression. nih.gov

MCM5: A component of the minichromosome maintenance complex, which is essential for DNA replication. nih.gov

The changes in the expression of these genes suggest their direct or indirect involvement in the this compound-induced cell cycle arrest. nih.gov

| Gene | Function in Cell Cycle | Effect of this compound |

| p21 | Cyclin-dependent kinase inhibitor, halts cell cycle | Expression modulated |

| GADD45A | DNA damage repair, cell cycle checkpoint control | Expression modulated |

| cyclin G2 | Negative regulator of cell cycle progression | Expression modulated |

| MCM5 | Essential for DNA replication | Expression modulated |

Apoptosis Induction Pathways

In addition to its cytostatic effects, this compound is a potent inducer of apoptosis, or programmed cell death. The pathway leading to apoptosis can be either dependent on or independent of transcription, largely determined by the concentration of the compound.

This compound exhibits a dual, concentration-dependent effect on cancer cells. nih.gov

Low Concentrations (1-10 ng/ml): At these concentrations, the primary effect is cytostatic, leading to the inhibition of cell proliferation through S and G2/M arrest, which is then followed by apoptosis. nih.gov

High Concentrations (10-100 ng/ml): At higher concentrations, this compound induces early apoptosis without a preceding cell cycle arrest. nih.gov This indicates a shift from a primarily cytostatic to a direct pro-apoptotic mechanism.

| Concentration Range | Primary Effect | Cell Cycle Effect |

| 1-10 ng/ml | Cytostatic | S and G2/M arrest followed by apoptosis |

| 10-100 ng/ml | Pro-apoptotic | Early apoptosis without prior cell cycle arrest |

The rapid induction of apoptosis at higher concentrations of this compound occurs through a transcription-independent pathway. nih.gov This means that the apoptotic signaling cascade is activated without the need for new gene expression. nih.gov

Several key components of this signaling pathway have been identified:

Mitochondria: this compound triggers the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptosis pathway. nih.gov

JNK (c-Jun NH2-terminal kinase): Activation of the JNK signaling pathway is involved in the pro-apoptotic action of this compound. nih.gov

Caspase-3: This executioner caspase is activated by this compound, and its activity is essential for the execution of apoptosis. nih.gov

Importantly, this apoptosis pathway does not involve the Fas/CD95 receptor, indicating it is not mediated by the extrinsic death receptor pathway. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 can abrogate this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.gov

Involvement of Mitochondrial Pathway

This compound (Et-745) induces apoptosis through a transcription-independent pathway that heavily involves the mitochondria. nih.gov This intrinsic pathway is a critical component of the compound's pro-apoptotic effects. The process is initiated by events that lead to the permeabilization of the outer mitochondrial membrane, a key step in the apoptotic cascade. nih.govnih.gov This perturbation of mitochondrial function is a central event, leading to the release of pro-apoptotic factors into the cytosol and committing the cell to a path of programmed cell death. nih.govnih.gov

Cytochrome c Release

A hallmark of the mitochondrial pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.netyoutube.com Studies have demonstrated that Et-745 triggers this critical event. nih.gov In healthy cells, cytochrome c is a component of the electron transport chain. nih.gov However, upon receiving an apoptotic stimulus from Et-745, the mitochondrial outer membrane becomes permeable, allowing cytochrome c to escape. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, thereby propagating the apoptotic signal. nih.govmdpi.com

Role of Bcl-2 Family Proteins

The release of cytochrome c is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., BAX) members. nih.govnih.govuniba.it The balance between these opposing factions dictates the cell's fate. uniba.it Research has shown that the overexpression of the anti-apoptotic protein Bcl-2 can abrogate Et-745-induced apoptosis. nih.gov Specifically, Bcl-2 overexpression inhibits the release of cytochrome c that is normally triggered by Et-745. nih.gov This indicates that Et-745's mechanism involves tipping the balance in favor of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization. nih.govnih.gov While Et-745 treatment can lead to the upregulation of the pro-apoptotic protein BAX, the anti-apoptotic Bcl-2 protein itself may not be significantly affected in some cell lines. nih.gov This suggests a complex interplay where Et-745 modulates the activity and balance of these critical regulators to initiate the mitochondrial apoptotic pathway. nih.govyoutube.com

Activation of Kinase Cascades (e.g., JNK)

The apoptotic signaling induced by this compound is also mediated by the activation of specific stress-activated protein kinase cascades. A key player in this process is the c-Jun N-terminal kinase (JNK). nih.gov JNK signaling is a critical component of both extrinsic and intrinsic apoptotic pathways. nih.gov In the context of Et-745, its activation is a crucial, transcription-independent event leading to apoptosis. nih.gov JNK can promote apoptosis through various mechanisms, including the direct phosphorylation and regulation of Bcl-2 family proteins or by increasing the expression of pro-apoptotic genes via transcription factors. nih.govmdpi.com Studies have confirmed that Et-745 induces the activation of JNK, and importantly, the inhibition of JNK activity prevents the apoptosis mediated by the compound. nih.gov This establishes a clear link between JNK activation and the pro-apoptotic function of Et-745.

Caspase Activation and Executioner Function (e.g., Caspase-3)

The ultimate execution of apoptosis is carried out by a family of cysteine proteases known as caspases. nih.gov The apoptotic pathways initiated by this compound converge on the activation of these key enzymes. The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the activation of the initiator caspase-9. nih.govnih.gov This, in turn, leads to the cleavage and activation of executioner caspases, most notably caspase-3. nih.govnih.gov

Research confirms that Et-745 treatment leads to the robust activation of caspase-3. nih.gov The critical role of this executioner caspase is highlighted by the observation that caspase-3-deficient cancer cells are resistant to the pro-apoptotic effects of Et-745. nih.gov Furthermore, the use of general caspase inhibitors can prevent Et-745-induced apoptosis. nih.gov Once activated, caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. nih.govresearchgate.netnih.gov

| Protein | Family/Class | Role in Et-745 Induced Apoptosis | Reference |

|---|---|---|---|

| Cytochrome c | Mitochondrial Electron Transport Chain | Released from mitochondria into the cytosol, initiating apoptosome formation. | nih.govnih.gov |

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Inhibits apoptosis; its overexpression blocks Et-745-induced cytochrome c release. | nih.gov |

| JNK (c-Jun N-terminal kinase) | Mitogen-Activated Protein Kinase (MAPK) | Activated by Et-745; its inhibition prevents apoptosis. | nih.govnih.gov |

| Caspase-9 | Caspase (Initiator) | Activated by the apoptosome following cytochrome c release. | nih.govnih.gov |

| Caspase-3 | Caspase (Executioner) | Activated by initiator caspases; essential for the execution of apoptosis. Et-745 fails to induce apoptosis in its absence. | nih.govresearchgate.net |

Independence from Fas/CD95 Signaling

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor (also known as CD95 or APO-1). mdpi.com However, a significant aspect of the mechanism of this compound is that its pro-apoptotic activity is independent of the Fas/CD95 signaling pathway. nih.gov This means that Et-745 can effectively induce cell death even in cancer cells that may have developed resistance to apoptosis mediated by the Fas ligand (FasL). nih.govembopress.org This independence from the primary extrinsic pathway underscores the crucial role of the JNK and mitochondrial-mediated intrinsic route in the compound's mode of action. nih.gov

Modulation of the Tumor Microenvironment and Immunogenic Cell Death

Beyond its direct cytotoxic effects on tumor cells, this compound and its synthetic analogues also exert significant influence over the tumor microenvironment (TME). nih.govnih.gov The TME is a complex network of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a critical role in tumor progression and immune evasion. mdpi.commdpi.com

One of the key mechanisms by which Et-745 modulates the TME is through the induction of immunogenic cell death (ICD). nih.gov ICD is a form of regulated cell death that stimulates an adaptive immune response against tumor antigens. mdpi.com Ecteinascidin analogues have been shown to induce the key hallmarks of ICD, including the surface exposure of calreticulin and the release of adenosine triphosphate (ATP) and high mobility group box 1 (HMGB1) protein. nih.gov These molecules act as "danger signals" that promote the maturation of dendritic cells (DCs) and their ability to present tumor antigens to T-cells. nih.govmdpi.com

Furthermore, Et-745 has been observed to selectively target and reduce the number of tumor-associated macrophages (TAMs) within the tumor microenvironment. nih.gov This effect on mononuclear phagocytes is mediated by the activation of caspase-8, which initiates the extrinsic apoptotic pathway in these immune cells. nih.gov By inducing ICD and targeting immunosuppressive cells like TAMs, Et-745 and its analogues can help to reshape the tumor immune-environment, enhancing the activation of anti-tumor CD8+ T-cells and natural killer cells, thereby promoting an effective anti-tumor immune response. nih.gov

| ICD Hallmark | Function | Effect of Ecteinascidin Analogues | Reference |

|---|---|---|---|

| Calreticulin (CRT) Exposure | Acts as an "eat-me" signal, promoting phagocytosis of dying tumor cells by dendritic cells. | Increased surface exposure. | nih.gov |

| ATP Release | Acts as a "find-me" signal, attracting immune cells to the tumor site. | Increased release. | nih.gov |

| HMGB1 Release | Acts as a late-stage danger signal, promoting dendritic cell maturation and function. | Increased release. | nih.gov |

Impact on Tumor-Associated Macrophages (TAMs)

This compound exerts a profound and selective impact on tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment known to promote tumor growth, angiogenesis, and immunosuppression. The compound's effects on TAMs are a cornerstone of its immunomodulatory action.

At a cellular level, this compound induces rapid and selective apoptosis in monocytes and macrophages. nih.govnih.gov This cytotoxic effect is caspase-dependent and is more pronounced in these myeloid cells compared to other immune cells like lymphocytes and neutrophils. nih.gov This selectivity is attributed to a higher expression of TRAIL receptors on monocytes and macrophages, which, when activated by this compound, trigger a caspase-8-dependent apoptotic cascade. nih.gov

Beyond direct cytotoxicity, this compound modulates the function of surviving TAMs. It has been shown to inhibit the production of several pro-inflammatory and pro-angiogenic cytokines and chemokines by these cells. nih.govnih.gov This includes the downregulation of key signaling molecules such as Interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com By inhibiting these factors, this compound can effectively disrupt the supportive network that TAMs provide for tumor progression.

Furthermore, research suggests that this compound can influence the polarization of TAMs. While TAMs are often characterized by an M2-like phenotype, which is associated with tumor promotion, this compound has been observed to reduce the presence of M2-like macrophages within the tumor microenvironment. nih.gov This shift can contribute to a more anti-tumoral immune milieu.

Table 1: Effects of this compound on Tumor-Associated Macrophages (TAMs)

| Mechanism | Effect | Key Molecules Involved |

|---|---|---|

| Cytotoxicity | Induces selective apoptosis | Caspase-8, TRAIL receptors |

| Cytokine/Chemokine Modulation | Inhibition of production | IL-6, CCL2, CXCL8, VEGF |

| Macrophage Polarization | Reduction of M2-like macrophages | - |

| Migration Inhibition | Impairs monocyte migration to tumor sites | - |

Immunomodulatory Effects on Immune Cells

The immunomodulatory properties of this compound are not limited to TAMs but extend to other critical players in the anti-tumor immune response, including T lymphocytes and Natural Killer (NK) cells.

Treatment with this compound has been associated with an increased infiltration of T lymphocytes, including both CD3+ and cytotoxic CD8+ T cells, into the tumor. nih.gov This influx of effector T cells is a crucial step in mounting an effective anti-tumor immune attack. Moreover, this compound enhances the functional activity of these infiltrating T cells. Studies have shown an upregulation of genes associated with T-cell activation and cytotoxicity, such as those encoding for perforin and granzyme B. nih.gov This indicates that not only are more T cells present in the tumor, but they are also better equipped to kill cancer cells.

In addition to its effects on T cells, this compound has been shown to stimulate the activity of NK cells. researchgate.net NK cells are a component of the innate immune system that can directly lyse tumor cells. This compound can enhance NK cell-mediated cytotoxicity, further contributing to its anti-cancer effects. researchgate.net The impact on dendritic cells (DCs), which are crucial for initiating the adaptive immune response, is less well-documented, with current research offering limited direct evidence of this compound's effects. mdpi.com

Table 2: Immunomodulatory Effects of this compound on Other Immune Cells

| Immune Cell Type | Effect | Key Observations |

|---|---|---|

| T Lymphocytes | Increased infiltration and activation | Upregulation of CD3, CD8, perforin, and granzyme B expression |

| Natural Killer (NK) Cells | Enhanced cytotoxicity | Increased tumor cell lysis |

| Dendritic Cells (DCs) | Limited direct evidence | Area for further research |

Activation of STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells, including cancer cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can orchestrate a potent anti-tumor immune response.

Currently, there is a notable lack of direct scientific evidence demonstrating that this compound, as a single agent, directly activates the STING pathway. However, some recent research has begun to explore this connection in the context of combination therapies. One study reported the activation of the cGAS-STING pathway when trabectedin (B1682994) was used in combination with the PARP inhibitor olaparib in sarcoma models. researchgate.netresearchgate.net This combination led to an increase in cytosolic double-stranded DNA, a known trigger for the cGAS-STING pathway. researchgate.net This suggests that while this compound may not be a direct STING agonist, it could potentially create conditions within the tumor cell that lead to STING activation when combined with other agents that induce DNA damage. The direct interaction of this compound with the STING pathway remains an area of active investigation.

Induction of Immunogenic Cell Death

Immunogenic cell death (ICD) is a form of regulated cell death that is capable of eliciting an adaptive immune response against antigens from the dying cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). These DAMPs act as "eat-me" signals and adjuvants, promoting the maturation of dendritic cells and the subsequent priming of T cells against tumor antigens.

The profound immunomodulatory effects of this compound on the tumor microenvironment, including the promotion of T-cell infiltration and activation, are strongly indicative of an ICD-like effect. By fostering a more immunologically active tumor landscape, this compound creates conditions conducive to an effective anti-tumor immune response, a hallmark of ICD.

However, direct and detailed evidence specifically documenting the release of the canonical DAMPs (calreticulin, ATP, and HMGB1) as a direct consequence of this compound treatment is currently limited in the scientific literature. While the downstream immunological consequences of this compound treatment are well-established, further research is needed to fully elucidate the upstream molecular events, specifically the direct induction of DAMP release from tumor cells, to definitively classify it as a bona fide ICD inducer.

Preclinical Efficacy and Resistance Mechanisms of Ecteinascidin 745

In vitro Efficacy Studies

Cytotoxic Activity against Diverse Cancer Cell Lines

Ecteinascidin 745 has demonstrated potent cytotoxic activity against a wide spectrum of human cancer cell lines in laboratory settings. nih.gov Its efficacy is not limited to a single type of cancer, showing significant growth inhibition in cell lines derived from various solid tumors.

Studies have consistently reported its potent antitumor activity against cell lines of soft tissue sarcoma, osteosarcoma, and Ewing's sarcoma. researchgate.netresearchgate.netnih.gov In a comparative study, this compound was found to be more effective than standard sarcoma therapies like doxorubicin (B1662922), methotrexate, and etoposide (B1684455) in certain sarcoma cell lines. innovareacademics.in The fibrosarcoma (HT-1080) and malignant fibrous histiocytoma (HS-18) cell lines were noted as being particularly sensitive to the drug. innovareacademics.inaacrjournals.org

Furthermore, its cytotoxic effects have been well-documented in ovarian cancer, breast cancer, non-small-cell lung cancer (NSCLC), and melanoma cell lines. nih.govresearchgate.net Research has also highlighted its activity against malignant pleural mesothelioma cells, where it was effective in reducing cell proliferation and migration. nih.gov The compound's broad-spectrum activity in vitro has been a primary driver for its extensive preclinical and clinical development. nih.govgoogle.com

| Cancer Type | Example Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Soft Tissue Sarcoma | HT-1080, HS-18 | Potent cytotoxic and antiproliferative activity. | innovareacademics.inresearchgate.netaacrjournals.org |

| Bone Sarcomas | Osteosarcoma and Ewing's sarcoma cell lines | Potent activity against both drug-sensitive and resistant cells. | researchgate.netnih.gov |

| Ovarian Cancer | IGROV-1 | Significant cytotoxic activity. | innovareacademics.inresearchgate.net |

| Breast Cancer | MCF7, MX-1 | Potent antiproliferative effects. | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | A549, LXFL 529 | Significant growth inhibition. | nih.govnih.gov |

| Melanoma | MEXF 989 | Potent cytotoxic activity. | nih.govnih.gov |

| Malignant Pleural Mesothelioma | Patient-derived MPM cells | Reduction in cell proliferation and migration. | nih.gov |

Dose-Response Characterization (Nanomolar to Picomolar Potency)

A defining characteristic of this compound is its exceptional potency, with cytotoxic effects consistently observed at very low concentrations. The in vitro activity of the compound is typically characterized by IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar (nM) to picomolar (pM) range. unimi.itresearchgate.net

For instance, in studies involving bone tumor cells, this compound demonstrated potent activity at concentrations readily achievable in patients, falling within the picomolar to nanomolar range. researchgate.netnih.gov Similarly, against various solid tumor cell lines, its cytotoxic effects are consistently reported in the low nanomolar, and for some highly sensitive lines, the picomolar range. unimi.it The antiproliferative activity of this compound has been shown to be one to three orders of magnitude greater than that of conventional anticancer agents like paclitaxel (B517696), doxorubicin, and cisplatin (B142131) in certain cell lines. researchgate.netacs.org This high potency underscores the compound's powerful cell-killing ability.

Selective Antiproliferative Activity against Specific Cell Types

While demonstrating broad-spectrum activity, this compound also exhibits a degree of selective antiproliferative action. The vast differences in potency observed across various tumor cell types suggest a level of tumor selectivity, although the precise molecular basis for this is still under investigation. unimi.it

Preclinical data indicate that cell lines derived from breast cancer, lung cancer, melanoma, and ovarian cancer are among the most responsive to this compound. nih.gov Furthermore, studies comparing different ecteinascidin compounds have suggested that this compound possesses a more selective antiproliferative profile than some of its analogues. google.com In bone tumors, Ewing's sarcoma cells appeared to be particularly sensitive to the effects of the drug. researchgate.netnih.gov This differential sensitivity is a key feature of its preclinical profile and has helped guide its clinical investigation toward specific cancer types where it is most likely to be effective.

In vivo Efficacy Studies in Preclinical Models

Antitumor Activity in Human Tumor Xenograft Models (e.g., Melanoma, Non-Small Cell Lung, Ovarian, Breast, Sarcoma)

The potent in vitro activity of this compound translates to significant antitumor effects in in vivo preclinical models. innovareacademics.in Studies using human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, have consistently shown the compound's ability to inhibit tumor growth and, in some cases, induce tumor regression. google.comtandfonline.com

This compound has demonstrated high antitumor activity against xenografts of melanoma, non-small-cell lung cancer, and ovarian cancer. nih.govgoogle.com In several responding xenograft models, it was capable of inducing complete tumor remissions. nih.govresearchgate.net Its efficacy has also been established in xenograft models of breast carcinoma and soft tissue sarcoma. researchgate.nettandfonline.com

Specifically, in models of human ovarian carcinoma, this compound was highly active, inducing long-lasting, complete regressions in some models and significant growth delays in others. nih.gov The robust in vivo efficacy across this diverse range of tumor xenografts provided a strong rationale for its advancement into clinical trials. google.comnih.gov

| Xenograft Model | Observed Antitumor Activity | Reference |

|---|---|---|

| Melanoma (MEXF 989) | Very active, causing complete remissions. | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer (LXFL 529) | Very active, causing complete remissions. | nih.govresearchgate.net |

| Ovarian Carcinoma (HOC22, HOC18) | Highly active, inducing complete regressions and significant growth delay. | nih.govgoogle.comnih.gov |

| Breast Carcinoma (MX-1) | Potent antineoplastic activity. | google.comresearchgate.net |

| Sarcoma | Demonstrated efficacy and tumor growth inhibition. | innovareacademics.inresearchgate.nettandfonline.com |

| Malignant Pleural Mesothelioma (PDX) | Effective in reducing tumor growth. | nih.gov |

Efficacy against Drug-Sensitive and Drug-Resistant Xenografts

A crucial aspect of the preclinical evaluation of this compound has been its activity in tumors with varying sensitivity to conventional chemotherapies. The compound has shown striking antitumor activity against both drug-sensitive and drug-resistant human xenografts. tandfonline.com

Studies have demonstrated that this compound is highly effective in chemosensitive xenografts and in models considered marginally resistant to standard agents like cisplatin. nih.govresearchgate.net For example, its activity in a marginally cisplatin-resistant ovarian cancer xenograft (HOC18) suggested a lack of complete cross-resistance with platinum-based agents. nih.govresearchgate.net